molecular formula C9H14O2 B14348980 4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid CAS No. 93681-82-4

4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid

Cat. No.: B14348980
CAS No.: 93681-82-4
M. Wt: 154.21 g/mol
InChI Key: LLWNYXLAJUISMK-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid is an organic compound with a unique structure that includes both an alkene and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with an appropriate alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The alkene group can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or hydrogen bromide (HBr).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated alkenes.

Scientific Research Applications

4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpent-2-enoic acid
  • 2-Methyl-3-butenoic acid
  • 3-Methyl-2-butenoic acid

Uniqueness

4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid is unique due to its specific structural features, which include both an alkene and a carboxylic acid group

Properties

CAS No.

93681-82-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-methyl-2-prop-2-enylpent-4-enoic acid

InChI

InChI=1S/C9H14O2/c1-4-5-8(9(10)11)6-7(2)3/h4,8H,1-2,5-6H2,3H3,(H,10,11)

InChI Key

LLWNYXLAJUISMK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CC=C)C(=O)O

Origin of Product

United States

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